Mitoquazone

Description

Contextualization of Mitoquazone within Biomedical Research

This compound is categorized as an inhibitor of polyamine biosynthesis. nih.govfocusbiomolecules.com Its principal mechanism of action is the potent, competitive, and reversible inhibition of the enzyme S-adenosylmethionine decarboxylase (SAMDC). focusbiomolecules.comncats.iomedchemexpress.comcancer.gov This enzyme is critical for the synthesis of the polyamines spermidine (B129725) and spermine, which are aliphatic cations essential for numerous cellular processes, including DNA stabilization, gene expression, and signal transduction. nih.govebi.ac.uk Rapidly proliferating cells, such as cancer cells, have a high demand for polyamines, making the polyamine biosynthetic pathway an attractive target for anticancer therapy. frontiersin.orgmdpi.com

By inhibiting SAMDC, mitoguazone (B1683906) disrupts the production of spermidine and spermine, leading to a depletion of these crucial molecules. ncats.ionih.gov This disruption of polyamine metabolism results in the cessation of tumor cell growth and the induction of apoptosis (programmed cell death). ncats.iomedchemexpress.com Research has shown that mitoguazone-induced apoptosis can occur through a p53-independent mechanism, suggesting a potential therapeutic avenue for tumors with mutated or non-functional p53. nih.govmedchemexpress.com

The unique mechanism of mitoguazone distinguishes it from many other classes of chemotherapy, such as alkylating agents or antimetabolites that directly target DNA replication or nucleotide synthesis. ontosight.ai This has positioned it as a tool for studying the roles of polyamines in cell biology and as a lead compound for developing more refined inhibitors of the polyamine pathway. frontiersin.orgaacrjournals.orgnih.gov

Table 1: Summary of Key Research Findings for this compound

| Research Area | Key Findings | References |

|---|---|---|

| Oncology (Lymphoma, Leukemia, Solid Tumors) | Inhibits S-adenosylmethionine decarboxylase (SAMDC), depleting polyamines and halting cell proliferation. Induces p53-independent apoptosis and causes mitochondrial damage. Showed clinical activity in lymphomas, leukemias, and various solid tumors. | nih.govencyclopedia.comncats.iomedchemexpress.comresearchgate.netnih.govnih.gov |

| HIV/Virology | Inhibits HIV DNA integration and viral replication in primary human macrophages. | medchemexpress.comcaymanchem.comdrugbank.com |

| Immunology | Inhibits the expression and secretion of osteopontin (B1167477) (OPN), a pro-inflammatory cytokine, in human monocytes and regulates monocyte differentiation. | plos.org |

| Parasitology | Demonstrated activity against parasitic organisms, including in experimental models of Pneumocystis carinii pneumonia and trypanosomiasis, by targeting polyamine synthesis. | ncats.iomdpi.com |

Historical Trajectories and Current Landscape of this compound Studies

The history of mitoguazone research is marked by periods of intense interest followed by declines due to toxicity concerns. Initial clinical trials as an antineoplastic agent commenced in the 1960s. encyclopedia.comncats.io However, these early studies, which often involved a daily administration schedule, were halted due to severe toxicities. encyclopedia.comnih.govnih.gov

A resurgence of interest occurred in the 1970s and 1980s after pharmacokinetic studies revealed the drug's long half-life in the body. encyclopedia.comnih.gov This led to the exploration of intermittent, less frequent dosing schedules (e.g., weekly), which were found to be much better tolerated while retaining therapeutic activity. ncats.ionih.gov During this period, mitoguazone demonstrated notable single-agent efficacy in patients with advanced cancers, including malignant lymphoma, acute leukemia, multiple myeloma, and carcinomas of the head and neck, esophagus, and prostate. nih.govncats.ionih.govnih.gov

Its effectiveness was also explored in combination with other chemotherapy drugs. One such regimen was MIME, used for refractory lymphoma.

Table 2: Components of the MIME Chemotherapy Regimen

| Component | Drug Class |

|---|---|

| Mitoguazone | Polyamine biosynthesis inhibitor |

| Ifosfamide | Alkylating agent |

| Methotrexate | Antimetabolite |

| Etoposide | Topoisomerase II inhibitor |

Furthermore, mitoguazone was studied in patients with AIDS-related lymphoma, a challenging condition to treat. nih.govascopubs.org Its ability to penetrate the blood-brain barrier made it a compound of interest for this patient population, in which central nervous system involvement is common. encyclopedia.comascopubs.orgaacrjournals.org

In the current landscape, mitoguazone is no longer widely used in clinical oncology. Its role as a therapeutic agent has been largely superseded by the development of newer, more targeted therapies with improved therapeutic indices. ncats.ioaacrjournals.org It is now primarily regarded as a "first-generation" SAMDC inhibitor. aacrjournals.org Nevertheless, academic research continues. It remains a valuable tool for investigating the cellular consequences of polyamine depletion and serves as a benchmark compound for the development of novel polyamine pathway inhibitors. aacrjournals.orgnih.gov Recent studies have also explored its potential in non-cancer applications, such as inhibiting HIV replication and modulating inflammatory responses, indicating a potential for drug repurposing. caymanchem.complos.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

31959-87-2 |

|---|---|

Molecular Formula |

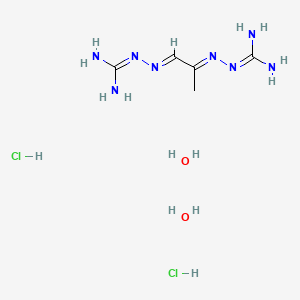

C5H18Cl2N8O2 |

Molecular Weight |

293.15 g/mol |

IUPAC Name |

2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride |

InChI |

InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;; |

InChI Key |

WTJBHEZHUNHLJR-RRFWXCNOSA-N |

SMILES |

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl |

Canonical SMILES |

CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |

Synonyms |

Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |

Origin of Product |

United States |

Molecular Mechanisms and Cellular Targets of Mitoquazone

N-Myristoyltransferase (NMT) Inhibition by Mitoquazone Research

Information regarding this compound as an inhibitor of N-Myristoyltransferase (NMT) is not supported by the available scientific literature. Research does not identify NMT1 or NMT2 as molecular targets of this compound, nor does it detail any related modulation of protein myristoylation pathways or downstream signaling cascades as a direct result of NMT inhibition by this compound.

Exploration of Other Potential Cellular Targets and Associated Pathways

Research into potential therapeutic agents for neurodegenerative diseases has explored this compound's role in modulating specific metabolic pathways. In a drug screening study using cellular models of amyotrophic lateral sclerosis (ALS), this compound was one of 26 chemical compounds selected for investigation based on its potential to modulate the endocannabinoid system, among other pathways. biorxiv.org The study aimed to identify compounds that could offer neuroprotective effects by targeting dysregulated metabolic systems, including the expanded endocannabinoid system (ECS). biorxiv.org

This line of investigation places this compound in the context of ECS pathway modulation, distinct from the NMT inhibition pathway. biorxiv.org The screening was part of a broader effort to find disease-modifying therapies for ALS by targeting systems like the ECS, which have been implicated in the disease's progression. biorxiv.org

Studies on Mitochondrial-Related Cellular Processes

The mitochondrion is a central organelle in cellular metabolism and signaling. While direct, comprehensive studies on this compound's effects on all aspects of mitochondrial function are limited, its known biochemical interactions provide a framework for understanding its potential impact on these critical processes. Research into the downstream consequences of its enzymatic targets offers insights into how this compound may influence mitochondrial health and function.

While direct studies quantifying the oxidative stress response to this compound are not extensively detailed in available literature, its potential mechanism of action points toward an indirect role in inducing such a state. Recent research has established a link between the inhibition of N-myristoyltransferases (NMT) and the onset of significant mitochondrial stress. nih.govnih.gov Inhibition of this enzyme has been shown to cause an overload of ferrous iron within the mitochondria, leading to oxidative stress and a specific form of cell death known as parthanatos. nih.govnih.gov Given that this compound is listed as a potential NMT inhibitor, it is plausible that its cellular effects could be mediated through the induction of mitochondrial oxidative stress. google.comgoogle.com This type of stress occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids. nih.govnih.gov

Table 1: Effects of N-Myristoytransferase (NMT) Inhibition on Mitochondrial Stress

| Observed Effect | Consequence | Reference |

|---|---|---|

| Mitochondrial Ferrous Iron Overload | Increased substrate for ROS production | nih.gov, nih.gov |

| Oxidative Stress | Damage to cellular components | nih.gov, nih.gov |

| Protein Poly (ADP)-ribosylation | A key step in initiating parthanatos | nih.gov, nih.gov |

| Parthanatos | A specific pathway of programmed cell death | nih.gov, nih.gov |

The specific effects of this compound on the integrity of mitochondrial DNA (mtDNA) and the process of its transcription have not been elucidated in the available scientific research. The mitochondrial genome is essential for cellular respiration, encoding key subunits of the electron transport chain. umdf.org Its proximity to the site of ROS production makes it particularly vulnerable to oxidative damage. umdf.org While the inhibition of NMT, a potential target of this compound, is known to induce oxidative stress, direct studies linking this enzymatic inhibition to specific damage or transcriptional changes in mtDNA have not been reported. nih.govnih.gov Therefore, the relationship between this compound's biochemical interactions and mtDNA maintenance remains an area for future investigation.

Mitochondrial quality control is a set of processes, including dynamics (fission and fusion) and mitophagy, that ensures the health of the mitochondrial network. incitehealth.com Research specifically detailing the impact of this compound on these dynamic processes is not currently available. However, the consequences of inhibiting its potential enzymatic target, N-myristoyltransferase (NMT), point to a catastrophic failure of cellular quality control. google.comgoogle.com Studies have shown that NMT inhibition can trigger parthanatos, a form of programmed cell death distinct from apoptosis. nih.govnih.gov This cell death pathway is a result of severe cellular stress, including mitochondrial iron overload and oxidative damage, indicating that the cell's quality control mechanisms are overwhelmed and unable to restore homeostasis, ultimately leading to cellular demise. nih.govnih.gov The induction of parthanatos suggests that any potential influence on mitochondrial dynamics would be superseded by this terminal event.

Biochemical and Enzymatic Studies of this compound Interactions

Biochemical investigations have primarily identified this compound in the context of cancer therapeutics, specifically as a potential inhibitor of N-myristoyltransferase (NMT). google.comgoogle.com NMT is an enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. google.com This modification, known as myristoylation, is crucial for protein localization, stability, and function, particularly in signal transduction pathways implicated in cancer cell survival. google.comgoogle.com

Patent literature identifies this compound within a group of compounds that could serve as NMT inhibitors for treating cancers that have a deficiency in one of the two NMT isozymes, NMT2. google.comgoogle.com The loss of NMT2 expression in certain cancers makes them particularly reliant on the remaining NMT1 isozyme, presenting a therapeutic vulnerability. google.com Inhibition of the remaining NMT activity in these cancer cells is proposed as a strategy to induce cell death. google.comgoogle.com Myristoylation is critical for the function of numerous proteins, including many involved in signaling cascades that promote cell growth and survival. google.com

Table 2: Investigated Biochemical Interactions of this compound

| Compound | Target Enzyme | Proposed Role | Context of Research | Reference |

|---|---|---|---|---|

| This compound | N-myristoyltransferase (NMT) | Inhibitor | Treatment of NMT2-deficient cancers | google.com, google.com |

Preclinical Research Methodologies and Model Systems in Mitoquazone Investigations

In Vivo Animal Model Research for Mitoquazone

In vivo animal models are an indispensable component of preclinical research, providing a means to study the complex physiological and pathological processes that cannot be fully replicated in vitro. nc3rs.org.ukmdpi.com They are essential for evaluating the potential of therapeutic compounds in a whole-organism context. Research on this compound and its analogues, such as the extensively studied MitoQ, has utilized various animal models to investigate its biological distribution and effects. nih.gov These studies are critical for bridging the gap between in vitro discoveries and potential clinical applications.

Selection and Characterization of Relevant Animal Models

The selection of an appropriate animal model is a critical decision in preclinical research design. nih.gov The chosen model should be relevant to the human disease being studied and predictive of clinical outcomes. mdpi.comabpi.org.uk Key factors influencing this choice include genetic, anatomical, and physiological similarities to humans, as well as the specific scientific question being addressed. nih.govnih.gov For anticancer drug evaluation, models such as patient-derived xenografts (PDX), where human tumor tissue is implanted into immunocompromised mice, are increasingly used because they retain the characteristics of the original tumor. dovepress.com

Rodent Models (e.g., Mice, Rats) in this compound Studies

Rodent models, particularly mice and rats, have been the cornerstone of biomedical research for over a century and are the most frequently used models in the study of this compound and its analogues. nih.govnih.gov Their advantages include a high degree of genetic and physiological similarity to humans, a short life cycle, ease of handling, and the extensive availability of genetically engineered strains. nih.govkentscientific.comtaconic.com For instance, rats are often preferred for cardiovascular and behavioral studies due to their larger size and more complex social behaviors, while mice are frequently used for genetic manipulation and studies requiring lower compound quantities. nih.govkentscientific.com In the context of this compound, rodent models have been used in patient-derived xenograft (PDX) models and to investigate mitochondria-targeted antioxidants in various disease contexts. nih.govgoogleapis.com

Table 4: Use of Rodent Models in Research on Mitochondria-Targeted Compounds like this compound

| Rodent Model | Type of Study | Research Application |

| Mice (e.g., NOD/SCID) | Xenograft Models (CDX & PDX) | Used to evaluate the effect of compounds like this compound in combination with other agents on human tumor growth. googleapis.com |

| Mice (Genetically Engineered) | Mechanistic Studies | Utilized to investigate the role of specific genes in disease and how they are affected by mitochondria-targeted compounds. nih.gov |

| Rats | Pharmacokinetic/Pharmacodynamic Studies | Employed to study the absorption, distribution, metabolism, and excretion (ADME) of compounds like MitoQ. nih.gov |

| Rats | Disease Modeling | Used to create models for conditions like fatty liver disease to assess the effects of mitochondria-targeted antioxidants. nih.gov |

Genetically Engineered and Disease-Specific Animal Models

The investigation of potential therapeutics relies heavily on the use of animal models that accurately replicate human diseases. nih.govinternationaltextbookofleprosy.com In the context of this compound research, genetically engineered and disease-specific animal models are indispensable tools for elucidating disease mechanisms and evaluating therapeutic efficacy. nih.govrrpharmacology.ru

Genetically engineered models, particularly in mice and zebrafish, are created by inducing specific genetic modifications to mimic the molecular characteristics of human tumors. nih.govsynthego.com These models can be designed to have time-controlled and cell-type-specific tumor induction, providing a powerful platform to study carcinogenesis. nih.govunioviedo.es For instance, transgenic mice have been instrumental in understanding the molecular basis of cancer. unioviedo.es The use of knockout mouse models, where a specific gene is inactivated, helps to reveal the fundamental functions of that gene. criver.com To circumvent the potential lethality of gene inactivation during early development, conditional or inducible knockout models are employed, allowing for the study of gene function in adult animals. criver.com

In addition to genetically engineered models, disease-specific animal models that spontaneously develop conditions resembling human diseases are also valuable. For example, canine models of lymphoma share many similarities with the human disease, including molecular abnormalities and therapeutic responses. researchgate.net Similarly, various animal species, such as dogs and mice, have been used to model mitochondrial DNA mutations and the resulting diseases. nih.gov These models, whether naturally occurring or induced, provide crucial insights into disease pathogenesis. nih.govmdpi.com

The selection of an appropriate animal model is a critical step in preclinical research. researchgate.net Immunodeficient mice, for instance, can be engrafted with a humanized immune system to study human-specific infectious diseases. taconic.com The choice of model depends on the specific research question and the need to recapitulate the complex pathophysiology of human diseases. internationaltextbookofleprosy.comresearchgate.net

Preclinical Efficacy Studies in Animal Models of Disease

Preclinical efficacy studies in animal models are a cornerstone of drug development, providing essential data on a compound's potential therapeutic effects before human trials. researchgate.netals.netppd.com These in vivo experiments are critical for understanding how a treatment might perform in a complex biological system. modernvivo.com

Investigations in Oncological Animal Models (e.g., Lymphoma)

In the field of oncology, particularly for diseases like lymphoma, animal models are vital for testing novel therapies. gn1.link Syngeneic mouse models, where tumor cells are engrafted into mice with a competent immune system, are commonly used to evaluate treatments like CAR T-cell therapy. mdpi.com Studies have shown that lymphodepletive preconditioning is crucial for the effectiveness of CAR T-cell therapy in murine lymphoma models. mdpi.com

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are also increasingly used. researchgate.net These models can better represent the heterogeneity of human cancers. researchgate.net For instance, in preclinical trials for non-Hodgkin lymphoma, radioimmunotherapy using agents like ¹⁷⁷Lu-ofatumumab has shown significant efficacy in mouse models, leading to complete tumor eradication and prolonged survival. explorationpub.comappliedradiationoncology.com

Below is a table summarizing findings from preclinical studies in oncological animal models:

Table 1: Preclinical Efficacy in Oncological Animal Models| Therapeutic Agent | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Anti-murine CXCR5 CAR T-cells | Murine lymphoma model | Demonstrated anti-tumor efficacy and normal B cell depletion. | mdpi.com |

| ¹⁷⁷Lu-ofatumumab | Mouse model of human B cell lymphoma | A single dose eliminated detectable tumors within two days and significantly prolonged survival to over 221 days, compared to 19 days in untreated controls. | appliedradiationoncology.com |

| ⁹⁰Y-epratuzumab tetraxetan with veltuzumab | Nude mice with Burkitt lymphoma (Ramos) | Dual-targeted radioimmunotherapy showed improved response. | explorationpub.com |

For neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), animal models are crucial for understanding disease mechanisms and testing potential treatments. frontiersin.orgnih.gov The SOD1G93A mouse and rat models are widely used preclinical models of ALS. frontiersin.org

Several compounds have been tested in these models with varying degrees of success. For example, Dexpramipexole demonstrated a modest improvement in survival in the SOD1G93A mouse model. frontiersin.org Masitinib, a tyrosine kinase inhibitor, showed a significant prolongation of survival in a SOD1G93A rodent model, even when administered after paralysis onset. frontiersin.org A systematic review and meta-analysis of preclinical studies targeting mitochondrial dysfunction in ALS models indicated that such interventions may prolong survival, especially when administered early. nih.gov

The following table summarizes findings from preclinical studies in ALS animal models:

Table 2: Preclinical Efficacy in ALS Animal Models| Therapeutic Agent | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Riluzole | SOD1 mouse model | Modestly improved survival, validating the preclinical model. | frontiersin.org |

| Dexpramipexole | SOD1G93A mouse model | Modest improvement in survival. | frontiersin.org |

| Masitinib | SOD1G93A rodent model | Significantly prolonged survival when delivered after paralysis onset; controlled microgliosis and neuroinflammation. | frontiersin.org |

| Coenzyme Q10 | ALS mouse model | Significantly extended survival. | frontiersin.org |

Experimental Design and Methodological Rigor in In Vivo Studies

The reliability and validity of in vivo research heavily depend on rigorous experimental design and methodology. nih.govclast.org.uk Proper planning is essential to ensure that the results are unbiased, precise, and reproducible. nih.govnih.gov

Randomization and Blinding Techniques in Research

Randomization and blinding are fundamental techniques to minimize bias in experimental studies. modernvivo.comcharite.dejvascbras.org Randomization ensures that each subject has an equal chance of being assigned to any treatment group, which helps to prevent selection bias. modernvivo.comcharite.de Simple randomization can be used for large sample sizes, while block or stratified randomization may be necessary for smaller samples to ensure balanced groups. jvascbras.orgresearchgate.net

Blinding, or masking, prevents researchers and participants from knowing the treatment assignments, which guards against observer bias and the placebo effect. charite.derethinkingclinicaltrials.org In preclinical studies, it is crucial that individuals involved in assessing outcomes are blinded to the treatment groups to ensure objective measurements. nih.govcharite.de There are different levels of blinding, including single-blind, double-blind, and triple-blind, each offering a greater degree of protection against bias. rethinkingclinicaltrials.org

Sample Size Determination and Control Group Strategies

Determining the appropriate sample size is a critical step in designing a scientifically and ethically sound study. nih.govresearchgate.netjapi.orggfmer.ch An inadequate sample size can lead to a failure to detect a true treatment effect (Type II error), while an excessively large sample is a waste of resources. researchgate.net Power analysis is a common method used to determine the necessary sample size, taking into account factors like the desired statistical power, significance level, and effect size. researchgate.netgfmer.ch

The choice of control groups is also a vital component of experimental design. umich.edu Control groups provide a baseline against which the effects of the treatment can be measured. umich.edu In preclinical studies, this often involves a group receiving a placebo or a standard treatment. The sample size for the control group should be determined with the same rigor as the experimental groups to ensure valid comparisons. nih.gov For example, in studies with varying group sizes in the experimental arm, the mean group size can be used to determine the sample size for the control arm. nih.gov In some ALS model efficacy studies, a sample size of 10-15 mice per group is typically used, depending on the variability of the model and measures. biospective.com

Structure Activity Relationship Sar Studies and Analogue Development Research for Mitoquazone

Synthetic Methodologies for Mitoquazone Analogues

The synthesis of this compound analogues, which are derivatives of quinazoline-2,4(1H,3H)-dione, involves various chemical strategies to introduce diverse functional groups and structural motifs. A common approach is the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by 4-(dimethylamino)pyridine (DMAP), to yield quinazoline-2,4-diones. acs.org

Another established method involves the reaction of anthranilic acid with potassium cyanate (B1221674) to produce 2,4-quinazolinedione derivatives. encyclopedia.pub Modifications to this core structure can be achieved through various reactions. For example, 3-arylsulfonyl-2,4(1H,3H)-quinazolinediones have been synthesized from 2-methoxycarbonylphenyl isocyanate and substituted arylsulfonamides in the presence of potassium hydroxide. jmaterenvironsci.com The synthesis of 3-substituted-2,4-quinazolinedione derivatives has also been accomplished by reacting 2-carbomethoxyphenyl isocyanate with α-amino acids, incorporating the nitrogen of the amino acid into the fused pyrimidine (B1678525) ring. jmaterenvironsci.com

Furthermore, a series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione derivatives have been synthesized to explore their cytotoxic potential. researchgate.net The synthesis of these compounds allows for the systematic modification of the quinazoline (B50416) core to investigate the impact of different substituents on biological activity.

Evaluation of Modified Compounds in Preclinical Assays

The anticancer potential of newly synthesized this compound analogues is typically evaluated through a battery of in vitro preclinical assays. A fundamental assay is the determination of cytotoxicity against a panel of human cancer cell lines. Commonly used cell lines include those derived from breast cancer (e.g., MCF-7), colon cancer (e.g., HCT-116), and pancreatic cancer. researchgate.netmdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov

For instance, a series of novel quinazolinedione derivatives were evaluated for their antiproliferative activity, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines. nih.gov In another study, a quinazoline derivative, PVHD121, demonstrated potent antiproliferative activity against several tumor-derived cell lines with IC50 values ranging from 0.1 to 0.3 μM. acs.org

Beyond general cytotoxicity, mechanistic studies are often conducted to understand how the compounds exert their effects. These can include cell cycle analysis by flow cytometry to determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M phase). nih.gov Apoptosis induction is another key endpoint, which can be assessed by measuring the expression of apoptosis-related proteins like Bax and Bcl-2, or by detecting the cleavage of PARP. nih.gov The ability of a compound to induce apoptosis is a desirable characteristic for an anticancer agent. mdpi.com

The following table presents a selection of quinazoline-2,4(1H,3H)-dione derivatives and their reported cytotoxic activities against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Compound 7 | HUH-7 | 2.5 | researchgate.net |

| MCF-7 | 6.8 | researchgate.net | |

| HCT-116 | 4.9 | researchgate.net | |

| Compound 11b | HepG2 | 9.16 | researchgate.net |

| HCT-116 | 5.69 | researchgate.net | |

| MCF-7 | 5.27 | researchgate.net | |

| Compound 11c | HepG2 | 9.39 | researchgate.net |

| HCT-116 | 6.87 | researchgate.net | |

| MCF-7 | 5.80 | researchgate.net | |

| Compound 11e | HepG2 | 9.32 | researchgate.net |

| HCT-116 | 6.37 | researchgate.net | |

| MCF-7 | 5.67 | researchgate.net | |

| Compound 32a | HT-29 | 0.18 | researchgate.net |

| Compound 32b | HT-29 | 0.13 | researchgate.net |

| Compound 32c | HT-29 | 1.56 | researchgate.net |

| Compound 32d | HT-29 | 2.89 | researchgate.net |

| Compound 4b | SW480 | 11.08 | nih.gov |

Computational and Cheminformatic Approaches to SAR Analysis

Computational and cheminformatic tools play a crucial role in elucidating the structure-activity relationships of this compound analogues. Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational method used to correlate the chemical structure of compounds with their biological activity. mui.ac.ir By developing mathematical models, QSAR can predict the anticancer activity of new quinazoline derivatives based on various molecular descriptors. mui.ac.ir These descriptors can include constitutional, functional, and 2D autocorrelation parameters. mui.ac.ir

Molecular docking is another powerful computational technique used to predict the binding mode and affinity of a ligand to its target protein, such as EGFR or PARP. nih.govmui.ac.ir This method helps in understanding the key interactions between the compound and the active site of the receptor, providing insights that can guide the design of more potent inhibitors. mui.ac.ir For example, docking studies of quinazoline derivatives into the EGFR active site have been used to rationalize their observed cytotoxic activities. mui.ac.ir

In silico screening of large compound libraries is often employed to identify new lead compounds with desired pharmacological properties. mui.ac.ir This approach, combined with ADME (absorption, distribution, metabolism, and excretion) predictions, helps in prioritizing compounds for synthesis and biological evaluation. mui.ac.ir The integration of these computational methods with experimental studies accelerates the drug discovery process by providing a rational basis for the design of novel and more effective anticancer agents based on the this compound scaffold.

Advanced Omics and Systems Biology Approaches in Mitoquazone Investigations

Proteomic Profiling of Mitoquazone Effects

Proteomics, the large-scale study of proteins, provides a direct snapshot of the functional machinery of the cell. thermofisher.com Quantitative proteomic techniques can identify and quantify thousands of proteins, revealing how their abundances change in response to a compound like this compound. thermofisher.com This is particularly relevant for understanding a drug's mechanism of action and its effects on cellular pathways. nih.gov

While specific proteomic studies focused solely on this compound are not extensively detailed in the provided search results, the general principles of proteomics can be applied. For instance, a typical proteomics workflow involves extracting proteins from control and this compound-treated cells, followed by digestion into peptides and analysis by mass spectrometry. thermofisher.comprotocols.io This allows for the identification and quantification of proteins that are up- or down-regulated upon this compound treatment.

A hypothetical study on this compound's proteomic effects could reveal alterations in proteins involved in key cellular processes. Given that mitochondria are often implicated in the action of such compounds, one might expect to see changes in the levels of mitochondrial proteins. nih.gov Techniques like subcellular fractionation coupled with proteomics can specifically identify target proteins within mitochondria-enriched cell lysates. nih.gov

Table 1: Hypothetical Proteomic Changes in Response to this compound

| Protein | Cellular Process | Predicted Change |

| Cytochrome c | Apoptosis, Oxidative Phosphorylation | Altered Expression |

| ATP Synthase Subunits | Energy Metabolism | Altered Expression |

| Heat Shock Proteins | Stress Response | Upregulation |

| Caspase family proteins | Apoptosis | Activation/Upregulation |

| Mitochondrial import receptor subunit TOM40 | Protein Import | Altered Expression |

This table is a hypothetical representation of potential proteomic changes and is for illustrative purposes.

Transcriptomic and Gene Expression Analysis in Response to this compound

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism. genome.gov Analyzing changes in gene expression in response to a compound provides insights into the cellular pathways that are activated or inhibited. mdpi.com Unlike the relatively stable genome, the transcriptome is dynamic and reflects the cell's response to its environment. mdpi.com

Gene expression analysis can pinpoint specific genes and pathways affected by this compound. For example, studies on other compounds have shown that transcriptomic analysis can identify upregulation of genes involved in antigen presentation or downregulation of nuclear receptors in response to a stimulus. nih.gov In the context of this compound, one might investigate its effect on the expression of genes related to mitochondrial function, cell cycle regulation, or stress responses. nih.gov

Research has demonstrated that environmental factors and chemical exposures can lead to lasting changes in gene expression through epigenetic modifications. harvard.edu It is plausible that this compound could induce such changes, affecting long-term cellular function.

Table 2: Potential Gene Expression Changes in Response to this compound

| Gene | Function | Predicted Expression Change |

| SOD2 | Mitochondrial Antioxidant | Upregulation |

| BCL2 | Anti-apoptotic | Downregulation |

| HIF1A | Hypoxia Response | Upregulation |

| NRF2 | Oxidative Stress Response | Upregulation |

| PCNA | Cell Proliferation | Downregulation |

This table represents potential gene expression changes and is for illustrative purposes.

Metabolomic Signatures Associated with this compound Activity

Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. researchgate.net It provides a functional readout of the cellular state, as metabolites are the end products of cellular processes. nih.gov Analyzing the metabolome can reveal specific biochemical pathways affected by a compound. nih.gov

Untargeted metabolomics profiling, often using techniques like mass spectrometry, can identify a wide range of metabolites whose levels are altered by this compound treatment. biorxiv.org For instance, studies on mitochondrial toxicants have shown that they can cause distinct changes in the levels of metabolites within the tricarboxylic acid (TCA) cycle and those related to amino acid and fatty acid metabolism. nih.govnih.gov

In a study investigating amyotrophic lateral sclerosis (ALS), untargeted metabolomics profiling of serum samples was performed using ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS). biorxiv.org This approach could be applied to understand the systemic metabolic effects of this compound. It is conceivable that this compound could alter the levels of acylcarnitines, which are involved in mitochondrial fatty acid β-oxidation, or metabolites related to purine (B94841) and pyrimidine (B1678525) biosynthesis, which have steps occurring within the mitochondria. biorxiv.orgnih.gov

Table 3: Potential Metabolomic Changes Associated with this compound

| Metabolite | Metabolic Pathway | Predicted Change |

| Lactate | Glycolysis | Increased Levels |

| Succinate | TCA Cycle | Altered Levels |

| Acylcarnitines | Fatty Acid Oxidation | Altered Levels |

| ATP | Energy Metabolism | Decreased Levels |

| Reactive Oxygen Species (ROS) | Oxidative Stress | Increased Levels |

This table illustrates potential metabolomic changes and is for illustrative purposes.

Integration of Multi-Omics Data for Systems-Level Understanding

The true power of "omics" technologies is realized when data from different levels of biological organization (genome, transcriptome, proteome, metabolome) are integrated. nih.govfrontiersin.org This multi-omics approach provides a more complete and systems-level understanding of a compound's effects than any single "omics" approach alone. brjac.com.bre-enm.org

By integrating proteomic, transcriptomic, and metabolomic data from this compound-treated samples, researchers can construct a comprehensive model of its mechanism of action. For example, an observed change in the expression of a particular gene (transcriptomics) can be correlated with a change in the abundance of the corresponding protein (proteomics), which in turn can be linked to alterations in the levels of specific metabolites (metabolomics). e-enm.org This allows for the validation of findings across different platforms and helps to build a more robust picture of the biological response. frontiersin.org

This integrated approach can help identify key regulatory nodes and pathways that are perturbed by this compound, potentially revealing novel therapeutic targets or providing insights into the compound's off-target effects. nih.gov While specific multi-omics studies on this compound were not found in the search results, the framework for such an investigation is well-established in systems biology. nih.govfrontiersin.orgbrjac.com.br

Theoretical Frameworks and Hypotheses Guiding Mitoquazone Research

Mechanistic Hypotheses on NMT Inhibition and Cellular Outcomes

While Mitoquazone is primarily recognized for its role in targeting polyamine metabolism, its structural characteristics and broad cellular effects have led to hypotheses about other potential mechanisms, including the inhibition of N-myristoyltransferase (NMT). NMTs are enzymes that attach a myristoyl group to the N-terminal glycine (B1666218) of a variety of proteins, a process crucial for their proper function and localization. patsnap.compatsnap.com

One central hypothesis is that this compound, through its chemical structure, could interfere with the NMT-catalyzed myristoylation of proteins essential for cell survival and proliferation. The disruption of this process could lead to the mislocalization and dysfunction of key signaling proteins, such as those in the Src family of kinases, which are known to be involved in cancer progression. patsnap.com Inhibition of NMT can trigger proteotoxic stress and apoptosis in cancer cells, making it an attractive target for anticancer therapies. patsnap.com

The cellular outcomes of putative NMT inhibition by this compound are hypothesized to include:

Induction of Apoptosis: The failure to myristoylate key proteins involved in cell survival pathways could trigger programmed cell death. Research has shown that this compound induces apoptosis in various cancer cell lines in a time- and concentration-dependent manner. nih.gov This apoptotic response is notably independent of the p53 tumor suppressor gene, suggesting a mechanism that can bypass common routes of chemotherapy resistance. nih.gov

Disruption of Signal Transduction: Many proteins involved in cellular signaling cascades require myristoylation to anchor to the cell membrane where they are active. By potentially inhibiting NMT, this compound could disrupt these pathways, leading to a halt in cell proliferation and survival signals.

Mitochondrial Dysfunction: NMT inhibition has been linked to defects in mitochondrial complex I and subsequent mitochondrial dysfunction. imperial.ac.uk This aligns with the observed effects of this compound, which include the uncoupling of oxidative phosphorylation. nih.gov

The following table summarizes the observed apoptotic effects of this compound on various cancer cell lines, which could be a downstream consequence of mechanisms like NMT inhibition.

| Cell Line | Cancer Type | Observed Effect | p53 Status |

| Raji | Burkitt's Lymphoma | Apoptosis Induction | Not Specified |

| Ramos | Burkitt's Lymphoma | Apoptosis Induction | Not Specified |

| Daudi | Burkitt's Lymphoma | Apoptosis Induction | Not Specified |

| MPC 3 | Prostate Carcinoma | Apoptosis Induction | Not Specified |

| MCF7 | Breast Cancer | p53-independent apoptosis | Wild-type p53 |

| VM4K | Breast Cancer | p53-independent apoptosis | Mutated p53 |

Postulated Roles in Disease Pathogenesis and Intervention

The primary postulated role for this compound in disease intervention is as an anticancer agent. Its unique mechanism of action, primarily through the interference with the polyamine biosynthetic pathway, sets it apart from many conventional chemotherapeutics. nih.gov Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. frontiersin.org

The main hypotheses regarding its role in disease intervention are:

Targeting Polyamine Metabolism for Cancer Therapy: this compound is a known competitive inhibitor of S-adenosylmethionine decarboxylase, a key enzyme in polyamine biosynthesis. nih.gov By disrupting the synthesis of polyamines, which are crucial for stabilizing DNA structure, this compound can impede the rapid proliferation of cancer cells. nih.govfrontiersin.org This has been the basis for its investigation in treating various cancers, including Hodgkin's and non-Hodgkin's lymphoma, head and neck cancer, prostate cancer, and esophageal cancer. nih.gov

Overcoming Chemotherapy Resistance: The ability of this compound to induce apoptosis through a p53-independent pathway is a significant area of interest. nih.gov Many cancers develop resistance to conventional chemotherapy by acquiring mutations in the p53 gene. A compound that can kill cancer cells regardless of their p53 status has the potential to be effective against a broader range of tumors and in cases where other treatments have failed.

Interference with Mitochondrial Function: this compound is also known to cause the uncoupling of oxidative phosphorylation in mitochondria. nih.gov This disruption of cellular energy metabolism can contribute to its cytotoxic effects on cancer cells, which often have altered metabolic profiles.

The table below outlines the cancers in which this compound has shown activity, highlighting its potential for therapeutic intervention.

| Disease | Postulated Intervention Role |

| Hodgkin's Lymphoma | Anticancer agent targeting polyamine biosynthesis |

| Non-Hodgkin's Lymphoma | Anticancer agent targeting polyamine biosynthesis |

| Head and Neck Cancer | Anticancer agent targeting polyamine biosynthesis |

| Prostate Cancer | Anticancer agent targeting polyamine biosynthesis |

| Esophageal Cancer | Anticancer agent targeting polyamine biosynthesis |

| AIDS-related Lymphoma | Anticancer agent targeting polyamine biosynthesis |

Concepts of Synthetic Lethality in the Context of this compound Research

Synthetic lethality is a concept in which the simultaneous loss of function of two genes is lethal to a cell, whereas the loss of function of either gene alone is not. mdpi.comtangotx.com This concept is a promising strategy in cancer therapy, where a drug can be used to inhibit a gene that is essential for the survival of cancer cells that already have a specific genetic mutation.

In the context of this compound research, the concept of synthetic lethality is largely theoretical but provides a framework for identifying patient populations that may be most responsive to treatment. The hypotheses include:

Synthetic Lethality with MYC Deregulation: The MYC oncogene is deregulated in a large percentage of human cancers and is known to be difficult to target directly. imperial.ac.uk Research on NMT inhibitors has revealed a synthetic lethal relationship with MYC deregulation. imperial.ac.uk Given the hypothesized, though not definitively proven, role of this compound as a potential NMT inhibitor, it is postulated that cancers with high MYC expression could be particularly sensitive to this compound. The proposed mechanism involves mitochondrial failure induced by the loss of myristoylation of key respiratory complex proteins. imperial.ac.uk

Exploiting Dependencies on Polyamine Metabolism: Cancer cells are often highly dependent on the polyamine pathway for their rapid growth. This dependency could be exploited in a synthetic lethal manner. While not a classic two-gene synthetic lethal interaction, targeting a pathway that cancer cells are "addicted to" can have a similar selective effect. It is hypothesized that tumors with specific genetic alterations that increase their reliance on polyamine synthesis would be more susceptible to this compound.

Mitochondrial Stress and Synthetic Lethality: this compound's ability to induce mitochondrial stress through the uncoupling of oxidative phosphorylation could create synthetic lethal vulnerabilities. nih.gov For instance, cancer cells with certain metabolic reprogramming or defects in their stress response pathways may be unable to cope with the additional mitochondrial stress induced by this compound, leading to cell death. Recent studies have identified the mitochondrial translation machinery as a novel synthetic lethality target in MYC-driven tumors, a concept that could theoretically be extended to drugs like this compound that impact mitochondrial function. nih.govnih.gov

The following table presents a theoretical framework for potential synthetic lethal interactions with this compound based on its known and hypothesized mechanisms.

| Potential Synthetic Lethal Partner | Rationale |

| MYC Overexpression | Based on the synthetic lethality observed between NMT inhibitors and MYC deregulation, and the hypothesized NMT inhibitory activity of this compound. imperial.ac.uk |

| Mutations increasing reliance on polyamine synthesis | Cancers with specific mutations that make them highly dependent on the polyamine pathway would be more sensitive to this compound's inhibitory effects. frontiersin.org |

| Defects in mitochondrial stress response pathways | This compound's induction of mitochondrial stress could be lethal to cells with compromised ability to handle such stress. nih.gov |

Research Challenges and Future Directions in Mitoquazone Studies

Addressing Translational Gaps in Research Findings

A significant hurdle in drug development is the "translational gap" – the difficulty in translating promising preclinical findings into successful clinical outcomes in humans. frontiersin.orgeupati.eu This gap is a major contributor to the high failure rate of new drug candidates in clinical trials. nih.gov For mitoquazone, bridging this gap is essential for its potential progression as a therapeutic agent.

The transition from controlled preclinical environments to the heterogeneity of human populations presents numerous challenges:

Complexity of Human Disease: The multifaceted nature of human diseases, influenced by genetic, environmental, and lifestyle factors, is difficult to fully model in preclinical studies. frontiersin.org

Preclinical Model Predictability: As discussed, the predictive value of animal models for human efficacy and toxicity can be limited. nih.gov

Regulatory Hurdles: The regulatory process for approving new drugs is rigorous and requires substantial evidence of safety and efficacy from well-designed clinical trials. frontiersin.org

To address these translational gaps in this compound research, a multi-pronged approach is necessary, focusing on improving the predictive power of preclinical studies and designing more effective clinical trials.

Development of Novel Research Tools and Technologies

Advancing our understanding of this compound and its therapeutic potential is intrinsically linked to the development and application of innovative research tools and technologies. nih.gov These tools are crucial for overcoming the limitations of current methodologies and for generating more clinically relevant data.

Key areas for development include:

Advanced In Vitro Models: The development of more sophisticated in vitro models, such as organ-on-a-chip and three-dimensional (3D) cell cultures, can provide a more physiologically relevant environment for studying the effects of this compound. These models can better mimic the structure and function of human tissues and organs.

Improved Animal Models: The creation of more predictive animal models, including humanized mice with transplanted human cells or tissues, can offer more accurate insights into how this compound will behave in humans. biocytogen.com

Biomarker Discovery: Identifying and validating biomarkers—measurable indicators of a biological state—is critical for predicting patient response to this compound, monitoring treatment efficacy, and identifying potential side effects. eupati.euresearchgate.netprecisionformedicine.com

Novel Analytical Methods: The development of sensitive and specific analytical methods is essential for accurately measuring levels of this compound and its metabolites in biological samples. nih.govmdpi.commdpi.comnih.gov This is crucial for pharmacokinetic and pharmacodynamic studies.

The following table highlights some of the novel research tools and their potential applications in this compound studies:

| Technology | Application in this compound Research |

| Organ-on-a-chip | More accurately model human organ-specific responses to this compound. |

| Humanized Mouse Models | Provide a more predictive in vivo system for efficacy and toxicity testing. biocytogen.com |

| Genomics and Proteomics | Identify genetic and protein biomarkers to predict patient response. researchgate.net |

| Advanced Imaging Techniques | Visualize the distribution and target engagement of this compound in real-time. |

| Liquid Biopsy | Non-invasively monitor treatment response and detect resistance mechanisms. |

Identification of Undiscovered Research Avenues for this compound

While current research on this compound has primarily focused on its potential as an anticancer agent, several unexplored avenues could reveal new therapeutic applications and a deeper understanding of its biological activities.

Potential future research directions include:

Exploration of New Therapeutic Areas: Investigating the efficacy of this compound in other diseases characterized by cellular proliferation or metabolic dysfunction could uncover novel applications. A recent study, for example, included this compound in a screening of compounds for their potential effects in models of amyotrophic lateral sclerosis (ALS). researchgate.netbiorxiv.org

Combination Therapies: Systematically exploring the synergistic effects of this compound with other therapeutic agents could lead to more effective treatment regimens with potentially lower doses and reduced toxicity. frontiersin.orgnih.govfriendsofcancerresearch.org Research into resistance mechanisms to current therapies could also highlight opportunities for combination strategies involving this compound. nih.govnih.govyoutube.com

Investigation of Novel Mechanisms of Action: A deeper dive into the molecular pathways affected by this compound could reveal previously unknown mechanisms of action, opening up new therapeutic hypotheses.

Development of this compound Analogs: Synthesizing and screening new derivatives of this compound could lead to compounds with improved efficacy, better safety profiles, or novel therapeutic properties.

Mitochondrial Targeting: Given the "mito" prefix in its name, suggesting a potential link to mitochondria, further research is warranted to definitively elucidate its interaction with these organelles and its impact on mitochondrial function. youtube.comnih.govnih.govnih.govnih.gov This could be a critical area for understanding its mechanism of action and for developing targeted therapies for mitochondrial diseases. nih.govnih.govnih.gov

By addressing the existing research challenges and actively pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Basic: What are the standard experimental protocols for assessing Mitoquazone's mitochondrial targeting efficiency in vitro?

Methodological Answer:

To evaluate mitochondrial targeting, use fluorescence microscopy with organelle-specific dyes (e.g., MitoTracker Red) combined with this compound conjugated to a fluorescent probe. Validate colocalization using quantitative image analysis (e.g., Pearson’s coefficient). Include controls for non-specific binding and mitochondrial membrane potential (ΔΨm) measurements via JC-1 staining. Ensure reproducibility by standardizing cell lines, culture conditions, and exposure times across replicates .

Advanced: How can conflicting data on this compound's pro-apoptotic versus anti-apoptotic effects be reconciled in heterogeneous cell populations?

Methodological Answer:

Apply single-cell RNA sequencing to resolve heterogeneity, identifying subpopulations with divergent apoptotic responses. Use clustering algorithms (e.g., t-SNE) to group cells based on transcriptomic profiles. Validate findings with flow cytometry for apoptosis markers (Annexin V/PI) and mitochondrial ROS levels. Statistical methods like multivariate regression can account for covariates (e.g., cell cycle stage, metabolic activity). Triangulate results with in silico modeling of this compound’s concentration-dependent effects on Bcl-2 family proteins .

Basic: What statistical methods are recommended for analyzing dose-response relationships of this compound in preclinical studies?

Methodological Answer:

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply the Hill equation for cooperativity analysis. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) to compare dose groups. Include goodness-of-fit metrics (R², AIC) and account for batch effects via mixed-effects modeling. Open-source tools like GraphPad Prism or R packages (drc, nlme) are suitable .

Advanced: What mixed-methods approaches are suitable for investigating this compound's dual role in oxidative stress modulation?

Methodological Answer:

Combine quantitative redox profiling (e.g., glutathione/GSSG ratios, SOD activity assays) with qualitative transcriptomic analysis (RNA-seq) to identify pathways modulated by this compound. Embed a longitudinal design to track temporal changes in oxidative markers. Use structural equation modeling (SEM) to link molecular mechanisms to phenotypic outcomes. Triangulate findings with in vivo imaging (e.g., bioluminescent ROS sensors) for cross-validation .

Basic: How to optimize cell culture conditions for this compound toxicity assays in primary mammalian cells?

Methodological Answer:

Standardize media composition (e.g., serum concentration, glucose levels) to minimize metabolic variability. Pre-test this compound solubility in DMSO/PBS and confirm stability under culture conditions (e.g., pH, temperature). Use ATP-based viability assays (CellTiter-Glo) with time-course measurements. Include a matrix of positive/negative controls (e.g., FCCP for mitochondrial toxicity). Document oxygen tension and cell density effects using factorial experimental designs .

Advanced: What strategies validate this compound's target engagement when conventional binding assays show inconsistent results?

Methodological Answer:

Employ cellular thermal shift assays (CETSA) to confirm target binding by measuring protein thermal stability shifts. Use CRISPR-Cas9 knockout models to isolate phenotypic dependencies on suspected targets. Cross-validate with proximity ligation assays (PLA) for spatial confirmation of interactions. Integrate molecular dynamics simulations to predict binding affinities under physiological conditions. Address assay discrepancies by comparing results across orthogonal platforms (SPR, ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.